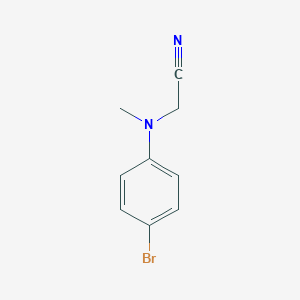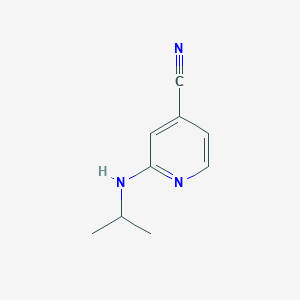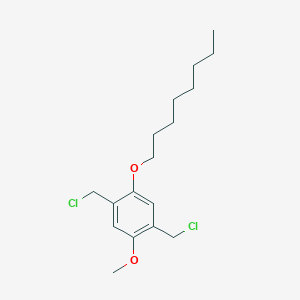
1,4-Bis(chloromethyl)-2-methoxy-5-(octyloxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(chloromethyl)-2-methoxy-5-(octyloxy)benzene, also known as CRANAD-2, is a fluorescent compound that has been used extensively in scientific research. This compound is a derivative of stilbene and is commonly used as a probe for detecting and imaging amyloid-beta (Aβ) plaques in the brain, which are associated with Alzheimer's disease.
Wirkmechanismus
The mechanism of action of 1,4-Bis(chloromethyl)-2-methoxy-5-(octyloxy)benzene involves its binding to Aβ plaques in the brain. The compound has a high affinity for Aβ fibrils and forms a stable complex with the plaques, which results in a strong fluorescence signal. The fluorescence signal can be detected using various imaging techniques, such as confocal microscopy and positron emission tomography (PET).
Biochemische Und Physiologische Effekte
1,4-Bis(chloromethyl)-2-methoxy-5-(octyloxy)benzene has been shown to have minimal toxicity and does not affect the biochemical or physiological properties of Aβ plaques in the brain. The compound does not alter the aggregation or clearance of Aβ plaques and does not affect the viability of neuronal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,4-Bis(chloromethyl)-2-methoxy-5-(octyloxy)benzene in lab experiments is its high sensitivity and specificity for Aβ plaques. The compound has a low background signal and can detect small amounts of Aβ plaques in the brain. In addition, 1,4-Bis(chloromethyl)-2-methoxy-5-(octyloxy)benzene is easy to use and can be applied to various imaging techniques.
However, there are also some limitations to using 1,4-Bis(chloromethyl)-2-methoxy-5-(octyloxy)benzene in lab experiments. The compound has a relatively short half-life and can be rapidly cleared from the brain, which limits its use for long-term imaging studies. In addition, 1,4-Bis(chloromethyl)-2-methoxy-5-(octyloxy)benzene is not specific to Aβ plaques and can also bind to other proteins and structures in the brain, which can lead to false-positive results.
Zukünftige Richtungen
There are several future directions for the use of 1,4-Bis(chloromethyl)-2-methoxy-5-(octyloxy)benzene in scientific research. One area of research is the development of new imaging techniques that can improve the detection and quantification of Aβ plaques in the brain. Another area of research is the use of 1,4-Bis(chloromethyl)-2-methoxy-5-(octyloxy)benzene in combination with other probes and compounds to study the mechanisms of Aβ plaque formation and clearance. Finally, the development of new derivatives of 1,4-Bis(chloromethyl)-2-methoxy-5-(octyloxy)benzene with improved properties, such as longer half-life and higher specificity, is also an area of future research.
Conclusion:
In conclusion, 1,4-Bis(chloromethyl)-2-methoxy-5-(octyloxy)benzene is a valuable tool for scientific research on Aβ plaques in the brain. The compound has a high sensitivity and specificity for Aβ plaques and has been widely used in both in vitro and in vivo studies. While there are some limitations to using 1,4-Bis(chloromethyl)-2-methoxy-5-(octyloxy)benzene in lab experiments, the compound has several advantages and has the potential to contribute to our understanding of the mechanisms of Alzheimer's disease.
Synthesemethoden
The synthesis of 1,4-Bis(chloromethyl)-2-methoxy-5-(octyloxy)benzene involves the reaction of 2-methoxy-5-(octyloxy)benzaldehyde with paraformaldehyde and hydrochloric acid to form the corresponding diol. The diol is then treated with thionyl chloride and dimethylformamide to form the chloromethyl intermediate, which is subsequently reacted with sodium methoxide to form 1,4-Bis(chloromethyl)-2-methoxy-5-(octyloxy)benzene.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(chloromethyl)-2-methoxy-5-(octyloxy)benzene has been widely used in scientific research as a fluorescent probe for the detection and imaging of Aβ plaques in the brain. The compound has been used in both in vitro and in vivo studies to visualize the distribution and accumulation of Aβ plaques in the brain. In addition, 1,4-Bis(chloromethyl)-2-methoxy-5-(octyloxy)benzene has been used to study the effects of various drugs and compounds on Aβ plaque formation and clearance.
Eigenschaften
CAS-Nummer |
196877-73-3 |
|---|---|
Produktname |
1,4-Bis(chloromethyl)-2-methoxy-5-(octyloxy)benzene |
Molekularformel |
C17H26Cl2O2 |
Molekulargewicht |
333.3 g/mol |
IUPAC-Name |
1,4-bis(chloromethyl)-2-methoxy-5-octoxybenzene |
InChI |
InChI=1S/C17H26Cl2O2/c1-3-4-5-6-7-8-9-21-17-11-14(12-18)16(20-2)10-15(17)13-19/h10-11H,3-9,12-13H2,1-2H3 |
InChI-Schlüssel |
OCRDTXRHYBJATK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=CC(=C(C=C1CCl)OC)CCl |
Kanonische SMILES |
CCCCCCCCOC1=CC(=C(C=C1CCl)OC)CCl |
Piktogramme |
Corrosive |
Synonyme |
2 5-BIS(CHLOROMETHYL)-1-METHOXY-4-OCTYL& |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



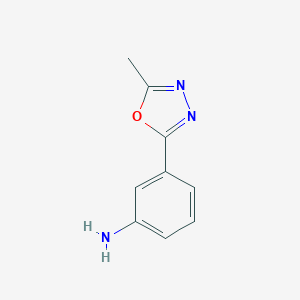

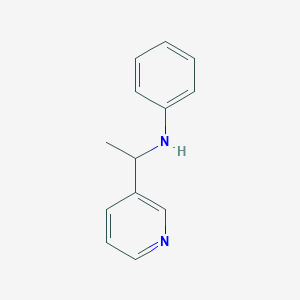
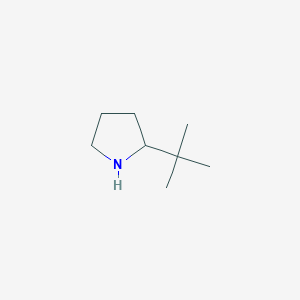
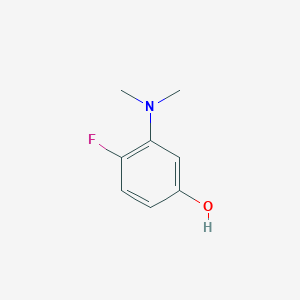
![Tert-butyl 7-amino-4,5-dihydro-1H-benzo[D]azepine-3(2H)-carboxylate](/img/structure/B182182.png)
![tert-Butyl ((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B182184.png)
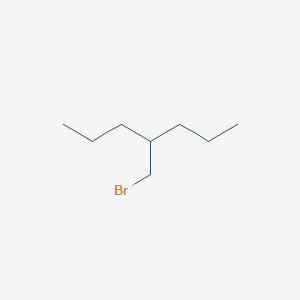
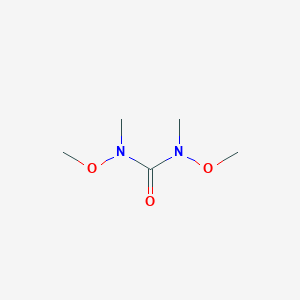
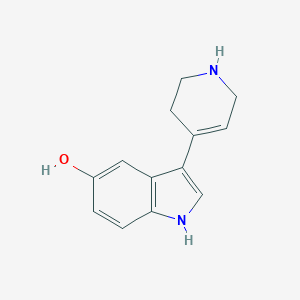
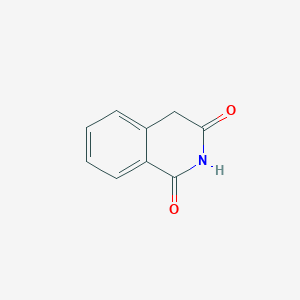
![4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-[(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid ethyl ester](/img/structure/B182193.png)
